Metam-sodium

Descripción general

Descripción

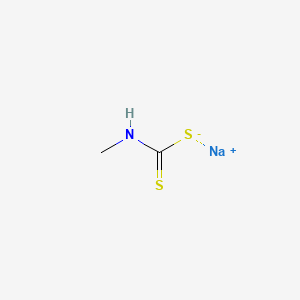

Metam-sodium, also known as sodium methylcarbamodithioate, is an organosulfur compound with the chemical formula CH₃NHCS₂Na. It is a sodium salt of a dithiocarbamate and is commonly encountered as an aqueous solution. This compound is widely used as a soil fumigant, pesticide, herbicide, and fungicide. It is one of the most extensively used pesticides in the United States, with significant applications in agriculture to control soil-borne pests and diseases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Metam-sodium is synthesized by combining methylamine, carbon disulfide, and sodium hydroxide. The reaction proceeds as follows: [ \text{CH}_3\text{NH}_2 + \text{CS}_2 + \text{NaOH} \rightarrow \text{CH}_3\text{NHCS}_2\text{Na} + \text{H}_2\text{O} ] Alternatively, it can be produced from the reaction of methyl isothiocyanate and sodium thiolate .

Industrial Production Methods: In industrial settings, this compound is typically produced in large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The resulting product is then formulated into an aqueous solution for ease of application in agricultural practices .

Análisis De Reacciones Químicas

Types of Reactions: Metam-sodium undergoes several types of chemical reactions, including hydrolysis, oxidation, and decomposition.

Common Reagents and Conditions:

Hydrolysis: Under acidic conditions, this compound hydrolyzes to produce methylamine and carbon disulfide.

Oxidation: In dilute alkaline solutions, this compound undergoes oxidation to form elemental sulfur and methyl isothiocyanate.

Decomposition: Upon exposure to the environment, this compound decomposes to methyl isothiocyanate and other sulfur compounds.

Major Products Formed:

- Methylamine (CH₃NH₂)

- Carbon disulfide (CS₂)

- Methyl isothiocyanate (MITC)

- Elemental sulfur (S)

Aplicaciones Científicas De Investigación

Metam sodium is a soil fumigant utilized in agriculture to manage soil-borne pests, including fungi, nematodes, and weeds . It is applied through shank injection and water applications, though the former is considered less effective due to recent label changes from the EPA that have made water applications more difficult .

Applications in Agriculture

- Pest Control: Metam sodium is employed to control Verticillium dahliae, a primary cause of early dying in potatoes, and the root lesion nematode, Pratylenchus penetrans . It is also effective against other nematodes, soil fungi, and weeds .

- Alternatives to Methyl Bromide: Metam-sodium, either alone or in combination with 1,3-dichloropropene and chloropicrin, serves as an alternative to methyl bromide for controlling soilborne pests and diseases .

- Optimizing Application: Research is ongoing to improve the efficacy of shank injection of metam sodium, as water applications have become more restricted .

Methods of Application

- Shank Injection: Metam sodium is applied directly into the soil via shank injection .

- Water Applications: Metam sodium can be applied through water, but this method is becoming less common due to EPA regulations .

- Combined Application: this compound can be combined with other fumigants like 1,3-dichloropropene and chloropicrin to broaden the spectrum of control .

Efficacy and Phytotoxicity

- Efficacy: Studies have shown that fumigant combinations using 1,3-D, chloropicrin, and this compound can be as effective as methyl bromide in controlling nematodes, soil fungi, and weeds .

- Phytotoxicity: Phytotoxicity and reduced yields have been observed, particularly with 1,3-D + chloropicrin, especially when plant-back periods are shorter .

Regulatory Considerations

- EPA Regulations: Recent label changes resulting from the re-registration of metam sodium by the EPA have made water applications more difficult due to requirements for large buffer zones .

- Superfund Program: Metam sodium is addressed under the Superfund program, which aims to mitigate risks to human and ecological health and reverse environmental damage .

Mecanismo De Acción

Metam-sodium exerts its effects primarily through its decomposition product, methyl isothiocyanate. When applied to moist soil, this compound rapidly converts to methyl isothiocyanate, a volatile compound that diffuses through the soil and acts as a broad-spectrum fumigant. Methyl isothiocyanate disrupts cellular processes in target organisms by inhibiting key enzymes and proteins, leading to cell death .

Comparación Con Compuestos Similares

Metam-sodium belongs to the class of dithiocarbamates, which includes several other compounds with similar pesticidal properties:

Zineb: A related dithiocarbamate salt used as a fungicide.

Maneb: Another dithiocarbamate fungicide with similar applications.

Thiram: A tetramethylthiuram disulfide used as a fungicide and animal repellent

Uniqueness of this compound: this compound is unique due to its broad-spectrum activity and rapid decomposition to methyl isothiocyanate, which makes it highly effective as a soil fumigant. Its versatility in controlling a wide range of soil-borne pests and diseases sets it apart from other similar compounds .

Actividad Biológica

Metam-sodium, chemically known as sodium N-methyldithiocarbamate, is primarily used as a soil fumigant in agriculture. Its biological activity is largely attributed to its degradation product, methyl isothiocyanate (MITC), which exhibits significant biocidal properties. This article explores the biological activity of this compound through various studies, highlighting its pharmacokinetics, toxicity, and potential health effects.

This compound decomposes rapidly in moist soil to produce MITC, which is the active compound responsible for its fungicidal and herbicidal effects. The conversion typically occurs within 1 hour to 1 day after application, depending on soil conditions such as moisture and temperature .

Table 1: Decomposition Rates of this compound

| Soil Type | Time to Complete Decomposition | MITC Concentration (mg/kg) |

|---|---|---|

| Webster Clay Loam | 1 hour | 100 |

| Arlington Sandy Loam | 10 minutes | 95 |

Pharmacokinetics

In studies involving oral exposure in rats, approximately 83-86% of this compound was absorbed within 24 hours. The primary routes of excretion included urine (33-54%) and expired air as carbon dioxide (5-19%) and MITC (<1-2%) . The metabolic fate of MITC showed that by 24 hours, around 80-83% was excreted in urine, indicating rapid metabolism and clearance from the body .

Acute Toxicity

Acute exposure to this compound can lead to various symptoms, most commonly irritation of the eyes and respiratory tract. A retrospective study reported that out of 102 cases of exposure, the majority experienced mild symptoms such as cough and throat irritation due to inhalation of MITC vapors . In severe cases, such as a truck driver who fell into a tank containing this compound, acute lung injury resulted in death .

Subchronic and Chronic Toxicity

A 90-day drinking water study in mice established a No Observed Effect Level (NOEL) of 0.79 mg/kg/day based on hematological changes indicative of anemia and increased liver weights at higher doses . Chronic exposure studies in dogs revealed a critical NOEL of 0.1 mg/kg/day, with elevated liver enzymes suggesting potential hepatotoxicity at higher doses .

Genotoxicity and Carcinogenicity

This compound has been identified as a clastogen in both in vivo (hamsters) and in vitro (human lymphocytes) studies. However, other assays for gene mutation and DNA damage have yielded negative or inconclusive results . In long-term studies involving male mice exposed to this compound through drinking water, there was a significant incidence of angiosarcoma at higher doses (p<0.001), suggesting potential oncogenic effects .

Occupational Exposure

An outbreak among flower farm workers in Uganda highlighted the acute effects of this compound exposure. Symptoms included vomiting and fainting among employees following improper handling of the substance. Laboratory tests did not detect MITC in blood samples, raising questions about the direct correlation between exposure levels and symptom severity .

Environmental Impact

The environmental degradation of this compound into MITC contributes significantly to its biological activity against pests but also poses risks to non-target organisms. Studies have shown that while MITC is effective against various soil-borne pathogens, its volatility can lead to unintended exposure for nearby populations .

Propiedades

Número CAS |

137-42-8 |

|---|---|

Fórmula molecular |

C2H5NNaS2 |

Peso molecular |

130.19 g/mol |

Nombre IUPAC |

sodium;N-methylcarbamodithioate |

InChI |

InChI=1S/C2H5NS2.Na/c1-3-2(4)5;/h1H3,(H2,3,4,5); |

Clave InChI |

CJDORTNLPIVZKI-UHFFFAOYSA-N |

SMILES |

CNC(=S)[S-].[Na+] |

SMILES isomérico |

CN=C(S)[S-].[Na+] |

SMILES canónico |

CNC(=S)S.[Na] |

Apariencia |

Solid powder |

Color/Form |

White crystals White crystalline solid |

melting_point |

Decomposes without melting |

Key on ui other cas no. |

137-42-8 6734-80-1 |

Descripción física |

Metam sodium (compounds, weed, killing, liquid) appears as a yellow to light yellow-green solution with an odor of amine and sulfur that varies in intensity. |

Pictogramas |

Corrosive; Irritant; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

144-54-7 (Parent) |

Vida útil |

Stable with only slight decomp on storage for several yr in glass containers as 32.7% solution in alkaline water; pure solid decomposes in several weeks. Concentrated aqueous soln are stable /Metham Sodium Dihydrate/ Metam-sodium is stable in its dry, crystalline state, and in concentrated aqueous solution. ...Metam-sodium is very stable at a pH greater than 8.8, but at pH 7 and below it readily hydrolyzes. In soil or when diluted with water, metam-sodium is converted to methyl isothiocyanate (MITC). Other degradates of metam-sodium include carbon disulfide (CS2) and hydrogen sulfide (H2S). |

Solubilidad |

5.59 M Moderately soluble in alcohol; stable in concentrated aqueous solution but decomposes in dilute aqueous solutions In acetone, ethanol, kerosene, xylene < 5 g/L. Practically insoluble in most other organic solvents. In water, 7.22X10+5 mg/L at 20 °C |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

carbathione iron methyldithiocarbamate magnesium (2:1) methyldithiocarbamate metam sodium metham sodium methyldithiocarbamate methyldithiocarbamate, ammonium salt methyldithiocarbamic acid sodium salt monopotassium methyldithiocarbamate monosodium methyldithiocarbamate dihydrate Nematin sodium methyldithiocarbamate Vapam |

Presión de vapor |

Non-volatile |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of metham sodium?

A1: Metham sodium rapidly decomposes in soil to form methyl isothiocyanate (MITC), a volatile and highly toxic compound. [, , , , , ] MITC is the primary active agent responsible for metham sodium's biocidal activity. [, ]

Q2: How does methyl isothiocyanate (MITC) exert its biocidal effects?

A2: MITC is a potent alkylating agent that disrupts cellular processes by reacting with various biomolecules, including proteins, nucleic acids, and enzymes, ultimately leading to the death of target organisms.

Q3: Against which soilborne pests and diseases is metham sodium effective?

A3: Research demonstrates metham sodium's effectiveness against a broad spectrum of soilborne pests, including nematodes (Meloidogyne spp., Pratylenchus penetrans), fungi (Fusarium oxysporum, Pythium spp., Rhizoctonia solani, Sclerotium rolfsii, Verticillium dahliae), weeds (Palmer amaranth, large crabgrass, yellow nutsedge), and other soilborne diseases in various crops. [, , , , , , , , , , , , , ]

Q4: How does the application method of metham sodium influence its efficacy?

A4: The efficacy of metham sodium is influenced by the application method and environmental factors. For instance, chisel-injected applications tend to provide better control of root-knot nematodes compared to drip applications. [] Tarping after application helps maintain higher concentrations of MITC in the soil, leading to increased efficacy. [, , ]

Q5: Are there variations in the sensitivity of different organisms to metham sodium?

A5: Yes, research suggests varying levels of sensitivity to metham sodium and MITC among different species and even isolates within the same species. [, ] For instance, some Calonectria species exhibited greater sensitivity to dazomet and metam-sodium compared to others. []

Q6: What are some alternatives to metham sodium for soil fumigation?

A6: Researchers are actively exploring alternatives to metham sodium due to environmental and health concerns. Some potential alternatives include:

- Other fumigants: Chloropicrin, 1,3-dichloropropene, iodomethane (pending registration), and dazomet have been investigated as alternatives, often in combination with other chemicals. [, , , , , , ]

- Biofumigants: Incorporating Brassica species, like Indian mustard (Brassica juncea) and canola (Brassica napus), into the soil has shown potential for suppressing soilborne pests. [, , , ]

- Soil solarization: This non-chemical method involves covering the soil with transparent plastic to trap solar heat, which can be effective against some pests. []

Q7: How effective are these alternatives compared to metham sodium?

A7: While some alternatives show promise, they often lack the consistent broad-spectrum control offered by metham sodium. [, ] For instance, 1,3-dichloropropene plus chloropicrin provided good nematode and fungi control in most studies but exhibited inconsistent performance. [] Biofumigants and solarization generally demonstrate lower efficacy compared to chemical fumigants. [, , ]

Q8: What are the primary safety concerns associated with metham sodium?

A8: Metham sodium and its breakdown product MITC are highly toxic and can pose significant health risks to humans. [, , , ] Exposure can cause eye and respiratory irritation, headaches, nausea, and in severe cases, even death. [, , ] Drift following application is a major cause of non-occupational exposures. []

Q9: How does the application method influence the environmental impact of metham sodium?

A9: Application methods significantly impact the environmental fate of metham sodium. Shallow injection followed by rototillage resulted in higher cumulative emissions of MITC (17-34%) compared to deeper injection (up to a few percent). []

Q10: What strategies can mitigate the negative impacts of metham sodium?

A10: Mitigation strategies include:

- Optimizing application methods: Deep injection and immediate tarp covering can reduce MITC emissions. [, , ]

- Monitoring air quality: Monitoring air concentrations of MITC during and after application can help assess exposure risks and guide mitigation efforts. [, ]

Q11: What is the molecular formula and weight of metham sodium?

A11: Metham sodium has a molecular formula of C2H4NS2Na and a molecular weight of 129.18 g/mol.

Q12: Is there information on the spectroscopic data for metham sodium?

A12: The provided research papers primarily focus on the practical applications and impact of metham sodium. Detailed spectroscopic data is not included in these studies.

Q13: What is known about the stability and formulation of metham sodium?

A13: Metham sodium degrades rapidly in soil, breaking down into MITC and other byproducts. [, , ] It is typically formulated as a liquid solution for application. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.